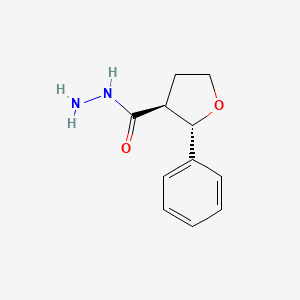

(2S,3S)-2-phenyloxolane-3-carbohydrazide

Description

(2S,3S)-2-Phenyloxolane-3-carbohydrazide is a stereochemically defined carbohydrazide derivative featuring a phenyl substituent at the 2-position of an oxolane (tetrahydrofuran) ring. The compound’s structure combines a five-membered oxygen-containing heterocycle with a carbohydrazide (-CONHNH₂) group and an aromatic phenyl moiety. This configuration imparts unique physicochemical properties, such as moderate polarity due to the oxolane ring and carbohydrazide group, balanced by the hydrophobic phenyl substituent.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(2S,3S)-2-phenyloxolane-3-carbohydrazide |

InChI |

InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)/t9-,10+/m0/s1 |

InChI Key |

NWKLPUKIUCFNBF-VHSXEESVSA-N |

Isomeric SMILES |

C1CO[C@@H]([C@H]1C(=O)NN)C2=CC=CC=C2 |

Canonical SMILES |

C1COC(C1C(=O)NN)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-phenyloxolane-3-carbohydrazide typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation or acylation reaction.

Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the oxolane derivative with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-phenyloxolane-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbohydrazide moiety to amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions include oxo derivatives, amines, alcohols, and substituted oxolane derivatives, depending on the specific reaction and conditions.

Scientific Research Applications

(2S,3S)-2-phenyloxolane-3-carbohydrazide has diverse applications in scientific research:

Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antioxidant properties.

Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2S,3S)-2-phenyloxolane-3-carbohydrazide with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Key Features | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₂N₂O₂ | 204.23 | Phenyl (C₆H₅) at C2 | Aromatic, moderate hydrophobicity | Not available |

| (2S,3S)-2-tert-Butyloxolane-3-carbohydrazide | C₉H₁₈N₂O₂ | 198.25 | tert-Butyl (C₄H₉) at C2 | Bulky, hydrophobic | 1820574-53-5 |

| 5-Methyloxolane-3-carbohydrazide | C₆H₁₂N₂O₂ | 144.17 | Methyl (CH₃) at C5 | Small, high solubility | Not provided |

Key Comparisons:

tert-Butyl Group: Increases steric bulk and hydrophobicity, which may improve metabolic stability but reduce solubility compared to the phenyl analog . Methyl Group: Offers minimal steric hindrance and higher solubility, making it suitable for aqueous reaction conditions .

Synthetic Accessibility: The synthesis of such compounds often involves nucleophilic substitution or condensation reactions. The tert-butyl variant is marketed for R&D use, suggesting established synthetic protocols, while the phenyl analog may require tailored conditions to manage aromatic substituent reactivity .

Applications and Biological Relevance: The tert-butyl derivative is explicitly noted for medicinal chemistry research, likely as a precursor for protease inhibitors or kinase modulators . The phenyl analog’s aromatic ring could enable π-π stacking interactions, making it valuable in drug design or materials science.

Safety and Handling :

- Safety data for related compounds (e.g., QE-9835 in ) emphasize standard precautions: avoid inhalation/skin contact, use PPE, and store in sealed containers away from ignition sources .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Substitution at the oxolane C2 position significantly impacts bioactivity. For instance, bulky groups like tert-butyl may enhance target selectivity, while smaller groups like methyl improve pharmacokinetic profiles .

- Thermodynamic Stability : The phenyl group’s planar structure may reduce conformational flexibility compared to aliphatic substituents, influencing crystallinity and melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.